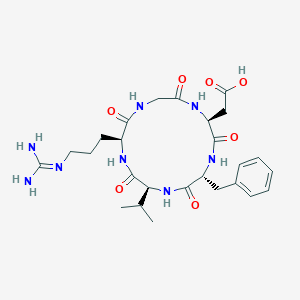

cyclo(Arg-Gly-Asp-D-Phe-Val)

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUWEHEBOMRPH-NYUBLWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of cyclo(Arg-Gly-Asp-D-Phe-Val): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Arg-Gly-Asp-D-Phe-Val), a cyclic pentapeptide often abbreviated as c(RGDfV), is a potent and selective antagonist of specific integrin receptors. Its mechanism of action is centered on its ability to mimic the Arg-Gly-Asp (RGD) sequence found in various extracellular matrix (ECM) proteins. This mimicry allows c(RGDfV) to competitively inhibit the binding of ECM proteins to integrins, thereby disrupting cell-matrix interactions that are crucial for numerous physiological and pathological processes, including cell adhesion, migration, proliferation, and survival. This technical guide provides a comprehensive overview of the core mechanism of action of c(RGDfV), detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these functions.

I. Molecular Interaction with Integrins: Competitive Antagonism

The primary mode of action of c(RGDfV) is its competitive antagonism of integrin receptors, particularly the αvβ3 subtype. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell adhesion to the ECM.[1][2] The RGD sequence is a key recognition motif for many integrins. The cyclic structure of c(RGDfV) constrains the peptide backbone, presenting the RGD motif in a conformation that is highly favorable for binding to the ligand-binding pocket of αvβ3 and other related integrins.[1][3]

By occupying this binding site, c(RGDfV) physically obstructs the interaction between the integrin and its natural ligands, such as vitronectin, fibronectin, and laminin.[2][4] This disruption of cell-matrix adhesion is the foundational event that triggers the subsequent cellular effects of the peptide.

Quantitative Binding Affinity

The binding affinity of c(RGDfV) and its analogs for various integrin subtypes has been quantified using competitive binding assays, typically measured as the half-maximal inhibitory concentration (IC50). These values highlight the selectivity of c(RGDfV) for certain integrins.

| Compound | Integrin Subtype | IC50 (nM) | Reference(s) |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 4.9 - 158 | [2] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ5 | ~10-100x higher than αvβ3 | [4] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αIIbβ3 | >1000 | [2][3] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.65 - 5.9 | [2] |

| cyclo(Arg-Gly-Asp-D-Phe-Lys) | αvβ3 | 0.94 - 79.2 | [5][6] |

II. Downstream Signaling Pathways

The binding of c(RGDfV) to integrins does not merely block adhesion; it actively modulates intracellular signaling cascades that govern critical cellular functions. The inhibition of ligand binding prevents the clustering of integrins and the subsequent recruitment of signaling proteins to focal adhesions, leading to a cascade of inhibitory effects.

A. Inhibition of Focal Adhesion Kinase (FAK) and Src Signaling

A central event in integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[7] Upon ligand binding and integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[6][8] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of other downstream targets, promoting cell migration, survival, and proliferation.[8]

c(RGDfV) prevents the initial activation of FAK by blocking integrin-ligand interactions. This leads to a dose-dependent decrease in FAK phosphorylation at Tyr397, thereby inhibiting the entire downstream signaling cascade.[8][9]

B. Modulation of MAPK and PI3K/Akt Pathways

The FAK/Src complex can activate multiple downstream pathways, including the Ras/MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-Kinase/Protein Kinase B) pathways.[10][11] The MAPK pathway is crucial for cell proliferation and differentiation, while the PI3K/Akt pathway is a key regulator of cell survival and apoptosis.[11]

By inhibiting FAK activation, c(RGDfV) indirectly suppresses the activation of both the MAPK and PI3K/Akt pathways. This contributes to its anti-proliferative and pro-apoptotic effects.[6][12]

III. Cellular Effects of cyclo(Arg-Gly-Asp-D-Phe-Val)

The inhibition of integrin binding and downstream signaling by c(RGDfV) manifests in several key cellular effects that are of significant therapeutic interest.

A. Inhibition of Cell Adhesion and Migration

By blocking the interaction of cells with the ECM, c(RGDfV) directly inhibits cell adhesion.[13] This is a fundamental effect that underlies its other biological activities. Cell migration, a critical process in development, wound healing, and cancer metastasis, is highly dependent on the dynamic formation and disassembly of cell-matrix adhesions. The inhibition of these adhesions by c(RGDfV) effectively halts cell migration.

B. Induction of Apoptosis (Anoikis)

Normal anchorage-dependent cells require attachment to the ECM for survival. When deprived of this attachment, they undergo a form of programmed cell death called anoikis. By disrupting cell-matrix adhesion, c(RGDfV) can induce anoikis in susceptible cells, such as endothelial cells and some tumor cells.[7] This pro-apoptotic effect is a key component of its anti-angiogenic and anti-tumor activity. The mechanism involves the downregulation of survival signals from the PI3K/Akt pathway and, in some cases, the direct activation of caspases.[14][15][16]

C. Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of tumor growth and metastasis. This process is critically dependent on the migration and proliferation of endothelial cells, which are mediated by αvβ3 integrin.[17] By inhibiting endothelial cell adhesion, migration, and survival, c(RGDfV) potently suppresses angiogenesis.[10]

IV. Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of c(RGDfV).

A. Cell Adhesion Assay

This assay quantifies the ability of c(RGDfV) to inhibit cell attachment to an ECM-coated surface.

Protocol:

-

Plate Coating: Coat 96-well plates with an ECM protein solution (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells (e.g., HUVECs or tumor cells expressing αvβ3) and resuspend them in serum-free media.

-

Treatment: Pre-incubate the cells with varying concentrations of c(RGDfV) for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm). The decrease in absorbance in the presence of c(RGDfV) is proportional to the inhibition of cell adhesion.[13][18]

B. Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of c(RGDfV) on the directional migration of a cell monolayer.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to full confluence.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[19]

-

Washing: Wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh media containing different concentrations of c(RGDfV) to the wells.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points. A delay or inhibition of wound closure in the presence of c(RGDfV) indicates an inhibitory effect on cell migration.[20]

C. In Vitro Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures by endothelial cells and is used to evaluate the anti-angiogenic potential of c(RGDfV).

Protocol:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.[17][21]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in media containing various concentrations of c(RGDfV).

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.

-

Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the presence of c(RGDfV) indicates anti-angiogenic activity.

D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects the induction of apoptosis by c(RGDfV) by identifying externalized phosphatidylserine on the cell membrane.

Protocol:

-

Cell Treatment: Culture cells in the presence of varying concentrations of c(RGDfV) for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.[22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Interpretation:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. An increase in the percentage of Annexin V-positive cells with c(RGDfV) treatment indicates the induction of apoptosis.[23]

-

E. Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK and Akt in response to c(RGDfV).

Protocol:

-

Cell Treatment and Lysis: Treat cells with c(RGDfV) for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK Tyr397).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.[8][24]

Conclusion

The mechanism of action of cyclo(Arg-Gly-Asp-D-Phe-Val) is a well-defined process initiated by the competitive inhibition of integrin αvβ3. This primary interaction triggers a cascade of downstream events, including the inhibition of FAK/Src signaling and the subsequent suppression of the MAPK and PI3K/Akt pathways. These molecular changes translate into potent cellular effects, namely the inhibition of cell adhesion and migration, the induction of apoptosis, and robust anti-angiogenic activity. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of c(RGDfV) and other integrin-targeting compounds in preclinical and drug development settings. A thorough understanding of this core mechanism is essential for the rational design of novel therapeutics targeting integrin-mediated pathologies.

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. glpbio.com [glpbio.com]

- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Regulation of Focal Adhesion Kinase through a Direct Interaction with an Endogenous Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(Arg-Gly-Asp-D-Phe-Val) as an Integrin αvβ3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin αvβ3, a cell surface receptor crucial for cell-cell and cell-matrix interactions, is a key player in tumor growth, angiogenesis, and metastasis. Its expression is significantly upregulated on activated endothelial cells and various tumor cells, making it a prime target for anti-cancer therapies. The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), has emerged as a potent and selective inhibitor of integrin αvβ3. This technical guide provides a comprehensive overview of c(RGDfV), detailing its binding affinity, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Introduction

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for several integrins, mediating their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and fibrinogen.[1] While linear RGD peptides exhibit some affinity for these receptors, their cyclic counterparts, such as c(RGDfV), demonstrate significantly enhanced potency and selectivity, particularly for integrin αvβ3.[2] This enhanced activity is attributed to the conformational constraints imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that fits optimally into the integrin's binding pocket.

c(RGDfV) functions as an antagonist, competitively inhibiting the binding of natural ECM ligands to integrin αvβ3.[2] This disruption of cell adhesion processes has profound biological consequences, most notably the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] By blocking integrin αvβ3, c(RGDfV) can induce apoptosis in proliferating endothelial cells and disrupt the intricate signaling cascades that drive vascularization.[3]

Quantitative Data Presentation

The efficacy of c(RGDfV) and its analogs as integrin αvβ3 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand by 50%.

| Compound | Integrin Subtype | IC50 (nM) | Reference |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 7 - 40 | [1] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ5 | 600 - 4,000 | [1] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | αIIbβ3 | 700 - 5,000 | [1] |

| E-[c(RGDfK)]2 | αvβ3 | 0.6 ± 0.4 | [1] |

| 99Tc-HYNIC-E-[c(RGDfK)]2(tricine)(TPPTS) | αvβ3 | 1.7 ± 0.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of cyclo(Arg-Gly-Asp-D-Phe-Val).

Solid-Phase Peptide Synthesis (SPPS) of cyclo(Arg-Gly-Asp-D-Phe-Val)

This protocol is based on the widely used Fmoc/tBu strategy.[4][5][6]

Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for the solid-phase synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val).

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the next amino acid (Fmoc-D-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for the remaining amino acids in the sequence (Asp, Gly, Arg).

-

Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal arginine.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups by treating with a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Cyclization: Dissolve the lyophilized linear peptide in a large volume of DMF containing a coupling reagent (e.g., HBTU/HOBt/DIPEA) and allow it to react for several hours to facilitate intramolecular cyclization.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

HPLC Purification

Purification of the cyclic peptide is typically achieved using a preparative or semi-preparative C18 RP-HPLC column.[7][8][9]

Materials:

-

Crude lyophilized cyclo(Arg-Gly-Asp-D-Phe-Val)

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile

-

HPLC system with a preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Injection and Gradient Elution: Inject the sample onto the column and elute with a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 60% B over 40 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the pure cyclic peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Integrin αvβ3 Competitive Binding Assay (ELISA-based)

This assay measures the ability of c(RGDfV) to inhibit the binding of a known ligand (e.g., biotinylated vitronectin) to immobilized integrin αvβ3.[10]

Workflow for Competitive ELISA

References

- 1. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

The Role of cyclo(Arg-Gly-Asp-D-Phe-Val) in Cell Adhesion: A Technical Guide for Researchers

Executive Summary

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as cyclo(RGDfV), is a synthetic molecule that has become an invaluable tool in cell biology and a cornerstone for the development of targeted therapeutics. It functions as a potent and selective antagonist of specific integrin receptors by mimicking the natural Arg-Gly-Asp (RGD) cell recognition sequence found in extracellular matrix (ECM) proteins. By competitively inhibiting the binding of ECM proteins like vitronectin and fibronectin to integrins, particularly αvβ3 and αvβ5, cyclo(RGDfV) effectively disrupts cell adhesion. This inhibition triggers a cascade of downstream effects, including the suppression of cell migration, proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of cyclo(RGDfV), its mechanism of action, quantitative binding data, relevant signaling pathways, and detailed experimental protocols for its use in research.

Introduction to Integrin-Mediated Cell Adhesion

Cell adhesion is a fundamental biological process governing the attachment of a cell to a surface, extracellular matrix, or another cell. This process is primarily mediated by a family of transmembrane glycoproteins known as integrins.[1] Integrins are heterodimers composed of α and β subunits that act as bidirectional signaling receptors, linking the extracellular environment to the intracellular cytoskeleton.[1]

A significant subset of integrins recognizes the tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD), which is a common cell attachment motif in many ECM proteins, including vitronectin, fibronectin, and laminin.[2][3] The interaction between the RGD motif and integrins is crucial for the adhesion, migration, and survival of many cell types. The αvβ3 and αvβ5 integrins, in particular, are strongly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, making them key targets in cancer therapy.[4][5]

Linear RGD peptides can mimic this interaction but often suffer from low affinity and rapid degradation in vivo. To overcome these limitations, conformationally constrained cyclic peptides were developed. Cyclo(RGDfV) is a highly active and stable cyclic pentapeptide designed to exhibit high affinity for αvβ3 and αvβ5 integrins.[4] Its structure restricts the peptide backbone, presenting the RGD motif in a biologically optimal conformation for receptor binding. A closely related N-methylated derivative, cyclo(RGDf(NMe)V), known as Cilengitide, has been extensively studied in clinical trials for its anti-angiogenic and anti-tumor activities.[4][6][7]

Mechanism of Action: Competitive Inhibition

The primary mechanism by which cyclo(RGDfV) influences cell adhesion is through competitive antagonism at the integrin receptor binding site.

-

Mimicry of Natural Ligands: The RGD sequence within the cyclic peptide structure mimics the conformation of the RGD motif present in native ECM proteins.

-

Competitive Binding: Cyclo(RGDfV) binds with high affinity to the RGD-binding pocket on integrins, primarily αvβ3 and αvβ5.[4] This binding is potent and selective, directly competing with and physically blocking the attachment of larger ECM proteins like vitronectin.

-

Disruption of Cell Adhesion: By preventing the binding of cells to the ECM, the peptide inhibits the initial step required for cell adhesion and spreading. This can lead to the detachment of already adhered cells or prevent the attachment of new cells.[5][8]

-

Induction of Anoikis: For many cell types, adhesion to the ECM is essential for survival. By disrupting this linkage, cyclo(RGDfV) can inhibit crucial survival signals, leading to a form of programmed cell death known as anoikis.[4][5] This is a key mechanism behind its anti-tumor effects.

Quantitative Data: Binding Affinity and Adhesion Inhibition

The efficacy of cyclo(RGDfV) and its analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding or biological activity. The tables below summarize key quantitative data from competitive binding assays and cell adhesion inhibition studies.

Table 1: Integrin Binding Affinity of cyclo(RGDfV) and Analogs

This table presents IC50 values from solid-phase competitive binding assays, where the peptide competes with a natural ligand (e.g., vitronectin, fibronectin) for binding to purified integrin receptors. Lower values indicate higher binding affinity.

| Compound | Integrin Subtype | IC50 (nM) | Reference(s) |

| cyclo(RGDfV) | αvβ3 | 4.0 - 12 | [4][7][9] |

| αvβ5 | 79 - 182 | [10][11] | |

| α5β1 | > 1000 | [9] | |

| αIIbβ3 | > 10000 | [7] | |

| Cilengitide | αvβ3 | 0.54 - 0.61 | [7][10][12] |

| (cyclo(RGDf(NMe)V)) | αvβ5 | 8.0 - 8.4 | [7][10] |

| α5β1 | 14.9 - 15.4 | [7][10] |

Table 2: Inhibition of Cell Adhesion by cyclo(RGDfV) and Analogs

This table presents IC50 values from in vitro cell-based assays, measuring the concentration of the peptide required to inhibit the adhesion of specific cell lines to an ECM-coated substrate.

| Cell Line | Integrin(s) Expressed | Compound | IC50 (µM) | Reference(s) |

| WM115 (Melanoma) | αvβ3 | cyclo(RGDfV) | ~10 - 20 | [9][13] |

| Osteosarcoma Cells | αvβ3, αvβ5 | Cilengitide | 1.9 - 10.3 | [5] |

| HUVEC (Endothelial) | αvβ3, αvβ5, α5β1 | Cilengitide | Not specified | [14] |

Integrin Signaling Pathways

Integrin binding to the ECM is not merely a physical anchor; it initiates a complex intracellular signaling cascade that regulates cell behavior. The binding and clustering of integrins recruit a host of signaling proteins to the cell membrane, forming focal adhesions. A key initiating event is the activation of Focal Adhesion Kinase (FAK) .

-

FAK Recruitment and Autophosphorylation: Upon integrin engagement, FAK is recruited to the focal adhesion complex and undergoes autophosphorylation at tyrosine residue 397 (Y397).[15]

-

Src Kinase Activation: The phosphorylated Y397 site on FAK serves as a high-affinity binding site for the SH2 domain of Src family kinases.[15] This interaction leads to the activation of Src.

-

Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream substrates, including paxillin and p130Cas. This cascade ultimately activates pathways such as the MAP kinase (MAPK) pathway , which is critical for regulating gene expression related to cell proliferation, survival, and migration.[15][16][17]

Cyclo(RGDfV) acts at the apex of this pathway. By preventing the initial integrin-ECM binding, it blocks FAK activation and all subsequent downstream signaling events that are dependent on cell adhesion.[17]

Experimental Protocols

Protocol 1: Competitive Solid-Phase Integrin Binding Assay (ELISA)

This assay quantifies the ability of cyclo(RGDfV) to inhibit the binding of a soluble integrin receptor to its immobilized ECM ligand.[7]

Materials:

-

High-binding 96-well ELISA plates

-

ECM Protein (e.g., human vitronectin, 10 µg/mL in carbonate buffer)

-

Coating Buffer (15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in Tris-Buffered Saline with Tween-20, TBST)

-

Assay Buffer (TBST with 1 mM MnCl₂)

-

Soluble purified integrin (e.g., αvβ3, at a concentration determined by titration)

-

Cyclo(RGDfV) stock solution and serial dilutions

-

Primary antibody against an integrin subunit (e.g., anti-β3)

-

HRP-conjugated secondary antibody

-

TMB substrate solution and Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader (450 nm)

Methodology:

-

Coating: Add 100 µL of ECM protein solution to each well. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash plates 3 times with 200 µL/well of TBST.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

-

Washing: Repeat the wash step as in step 2.

-

Competition: In separate tubes, pre-incubate the soluble integrin with serial dilutions of cyclo(RGDfV) (or a vehicle control for maximum binding) in Assay Buffer for 15-30 minutes.

-

Binding: Add 100 µL of the integrin/peptide mixture to the corresponding wells of the coated plate. Incubate for 1-3 hours at RT.

-

Washing: Repeat the wash step as in step 2.

-

Primary Antibody: Add 100 µL of the primary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT in the dark.

-

Washing: Repeat the wash step, ensuring all residual buffer is removed.

-

Detection: Add 100 µL of TMB substrate. Incubate until a blue color develops (5-15 minutes). Stop the reaction by adding 100 µL of Stop Solution.

-

Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition against the log concentration of cyclo(RGDfV) and fit a dose-response curve to calculate the IC50 value.[18]

Protocol 2: Cell Adhesion Inhibition Assay

This assay measures the ability of cyclo(RGDfV) to prevent cells from adhering to an ECM-coated surface.[2]

Materials:

-

96-well tissue culture plates

-

ECM Protein (e.g., vitronectin, 1-10 µg/mL in sterile PBS)

-

Blocking Buffer (e.g., 1% heat-denatured BSA in serum-free medium)

-

Cell line of interest (e.g., HUVECs, U87 glioblastoma cells)

-

Serum-free cell culture medium

-

Cyclo(RGDfV) stock solution and serial dilutions

-

Cell detachment solution (e.g., Trypsin-EDTA or non-enzymatic buffer)

-

Crystal Violet staining solution (0.2% crystal violet in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in water)

-

Plate reader (570 nm)

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with ECM solution. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash wells with sterile PBS, then add Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells using a gentle detachment method. Wash cells and resuspend them in serum-free medium to a concentration of ~2x10⁵ cells/mL.

-

Inhibitor Incubation: In separate tubes, mix the cell suspension with serial dilutions of cyclo(RGDfV). Include a vehicle-only control. Incubate this mixture for 20-30 minutes at 37°C.

-

Seeding: After blocking, wash the plate wells with PBS. Add 100 µL of the cell/peptide suspension to each well.

-

Adhesion: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells 2-3 times with PBS to remove all non-adherent cells.

-

Quantification:

-

Fix the remaining adherent cells with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Wash away excess stain with water and allow the plate to air dry completely.

-

Solubilize the stain by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.

-

Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of adherent cells.

-

Calculate the IC50 value from a dose-response curve.[2]

-

Conclusion

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a potent and specific inhibitor of cell adhesion mediated by αvβ3 and αvβ5 integrins. Its conformationally constrained structure allows for high-affinity binding to these receptors, effectively blocking their interaction with the extracellular matrix. This action disrupts the primary anchor for cell adhesion and inhibits the downstream signaling pathways responsible for cell survival, growth, and migration. The robust and well-characterized nature of cyclo(RGDfV) makes it an essential tool for researchers investigating integrin biology and a foundational molecule for the development of targeted therapies against diseases driven by angiogenesis and metastasis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FAK integrates growth-factor and integrin signals to promote cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: cyclo(Arg-Gly-Asp-D-Phe-Val) in Cancer Research

Introduction

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as c(RGDfV), is a synthetic peptide that has garnered significant attention in oncology. Its primary mechanism of action is the high-affinity and selective inhibition of integrin αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[3][4] The αvβ3 integrin subtype is expressed at low levels in mature endothelial and most normal cells but is significantly upregulated on activated endothelial cells in the tumor neovasculature and on the surface of various tumor cells, including glioblastoma, melanoma, ovarian, and breast cancer.[2][5][6] This differential expression makes αvβ3 an ideal target for developing targeted cancer diagnostics and therapeutics. c(RGDfV) and its derivatives are being explored as standalone anti-cancer agents, as targeting moieties for drug delivery systems, and as probes for molecular imaging.[7][8][9]

Mechanism of Action: Integrin αvβ3 Inhibition

The Arg-Gly-Asp (RGD) tripeptide sequence is a recognition motif found in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin.[6][9] c(RGDfV) mimics this sequence, acting as a competitive antagonist at the RGD-binding site of αvβ3 integrin. The cyclization and inclusion of a D-amino acid (D-Phe) enhance its metabolic stability and conformational rigidity, leading to higher binding affinity and selectivity for αvβ3 over other integrins like αIIbβ3, which is abundant on platelets.[2][10]

Binding of c(RGDfV) to αvβ3 integrin disrupts its interaction with ECM proteins, which in turn inhibits downstream signaling pathways critical for tumor progression. This includes the suppression of Focal Adhesion Kinase (FAK) and Src kinase activation, leading to impaired MAP Kinase signaling. The consequences of this inhibition are multifaceted, leading to the disruption of tumor-associated processes such as angiogenesis, cell migration, and survival.

Caption: c(RGDfV) blocks integrin αvβ3, inhibiting downstream signaling.

Therapeutic Applications

The function of c(RGDfV) as an integrin antagonist has been leveraged for several therapeutic strategies in cancer research.

Anti-Angiogenesis and Anti-Metastatic Agent

By blocking αvβ3 on activated endothelial cells, c(RGDfV) can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and nutrient supply.[9][11] This anti-angiogenic effect can starve the tumor, leading to growth inhibition. Furthermore, by interfering with the adhesion and migration of tumor cells, c(RGDfV) can reduce their invasive potential and the likelihood of metastasis.[1][12]

Induction of Apoptosis and Cell Cycle Modulation

Disrupting the adhesion of tumor cells to the ECM can induce a form of programmed cell death known as anoikis. Studies have shown that c(RGDfV) treatment can increase apoptosis rates in cancer cells.[1][13] It can also sensitize leukemia cells to chemotherapy by disrupting their protective interaction with the bone marrow microenvironment.[1] Additionally, c(RGDfV) has been observed to affect the cell cycle, decreasing the proportion of cells in the G0/G1 phase and increasing them in the S phase, making them more susceptible to cycle-dependent chemotherapeutic agents.[1][13]

Targeting Ligand for Drug Delivery

The specificity of c(RGDfV) for tumor-associated integrins makes it an excellent targeting ligand. It can be conjugated to various therapeutic payloads, including chemotherapy drugs (e.g., doxorubicin, paclitaxel), nanoparticles, and liposomes.[7][14][15] This strategy concentrates the therapeutic agent at the tumor site, enhancing its efficacy while minimizing systemic toxicity and side effects on healthy tissues.[16]

Table 1: Quantitative Efficacy Data for RGD-based Peptides

| Compound/Derivative | Target Integrin | Assay Type | Cell Line / Model | IC50 / Efficacy | Reference |

|---|---|---|---|---|---|

| c(RGDfV) | αvβ3 | Vitronectin Binding | Isolated Receptor | 7-40 nM | [4] |

| c(RGDfV) | αvβ6 | Fibronectin Binding | Isolated Receptor | 1300 ± 200 nM | [17] |

| Cilengitide (c(RGDf-NMeVal)) | αvβ3 / αvβ5 | - | Glioblastoma Models | Potent antagonist | [7][14] |

| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | αvβ3 | Integrin Binding | - | 16.6 ± 1.3 nM | [2] |

| [64Cu]Cu-DOTA-E[c(RGDfK)]2 (Dimer) | αvβ3 | Integrin Binding | - | 48.4 ± 2.8 nM |[2] |

Diagnostic Applications: Molecular Imaging

When conjugated to an imaging agent, such as a positron-emitting radionuclide (e.g., 18F, 64Cu) for Positron Emission Tomography (PET) or a gamma-emitting radionuclide (e.g., 99mTc) for Single-Photon Emission Computed Tomography (SPECT), c(RGDfV) derivatives serve as powerful diagnostic tools.[5][7] These radiotracers allow for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo.[18] This has profound implications for:

-

Early cancer detection: Identifying tumors based on their molecular signature.

-

Patient stratification: Selecting patients who are most likely to benefit from integrin-targeted therapies.

-

Monitoring therapeutic response: Assessing changes in integrin expression following treatment.[10][18]

Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides

| Radiotracer | Tumor Model | Imaging Modality | Tumor Uptake (%ID/g) | Time Point | Reference |

|---|---|---|---|---|---|

| [18F]Galacto-RGD | M21 Melanoma (αvβ3-positive) | PET | ~4x higher than αvβ3-negative tumor | 120 min | [6] |

| 99mTc-HYNIC-E-[c(RGDfK)]2 | MDA-MB-435 Breast Carcinoma | SPECT | 3.82 ± 0.52 | 120 min | [19] |

| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 Ovary Carcinoma | SPECT | 5.8 ± 0.7 | 60 min | [19] |

| [64Cu]Cu-DOTA-Tetramer | U87MG Glioblastoma | PET | 9.93 ± 1.05 | 30 min |[2] |

%ID/g = Percentage of Injected Dose per gram of tissue.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving c(RGDfV). Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Caption: General workflow for evaluating c(RGDfV) in cancer research.

Protocol 4.1: In Vitro Cell Adhesion Assay

This protocol assesses the ability of c(RGDfV) to inhibit the adhesion of tumor cells to an ECM substrate.

-

Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin or fibronectin in PBS). Incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest tumor cells known to express αvβ3 integrin (e.g., U87MG, M21). Resuspend cells in serum-free media to a concentration of 5x105 cells/mL.

-

Treatment: Pre-incubate the cell suspension with varying concentrations of c(RGDfV) (e.g., 0.01 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (PBS or DMSO) and a negative control peptide (e.g., c(RADfV)) if available.

-

Seeding: Add 100 µL of the cell suspension to each coated and blocked well. Incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification: Add a cell viability reagent (e.g., Calcein-AM or Crystal Violet) and incubate according to the manufacturer's instructions. Read the fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the percentage of cell adhesion against the log concentration of c(RGDfV) and calculate the IC50 value.

Protocol 4.2: Flow Cytometry-Based Apoptosis Assay (Annexin V/PI)

This protocol quantifies the induction of apoptosis by c(RGDfV).

-

Cell Culture: Seed tumor cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a predetermined concentration of c(RGDfV) (e.g., 35 nM) for various time points (e.g., 4, 24, 48 hours).[13] Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer.

-

Analysis: Gate the cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Compare the percentage of apoptotic cells in treated samples versus the control.

-

Protocol 4.3: In Vivo Xenograft Tumor Model Evaluation

This protocol outlines a general procedure for assessing the anti-tumor efficacy of c(RGDfV) in vivo. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Implantation: Subcutaneously inject 1-5 x 106 tumor cells (e.g., U87MG) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2) every 2-3 days.

-

Randomization: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the animals into treatment and control groups (n=5-10 per group).

-

Treatment Administration: Administer c(RGDfV) or its drug conjugate via a clinically relevant route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

-

Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size or at the end of the study period.

-

Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry). Compare the final tumor volumes and weights between the treatment and control groups.

Protocol 4.4: In Vivo Molecular Imaging (PET/SPECT)

This protocol describes a typical imaging study using a radiolabeled c(RGDfV) derivative.

-

Radiolabeling: Synthesize the radiolabeled c(RGDfV) probe (e.g., 18F-Galacto-RGD) following established radiochemistry procedures.

-

Animal Model: Use tumor-bearing mice as described in Protocol 4.3.

-

Tracer Injection: Administer a defined dose of the radiotracer (e.g., 3.7-7.4 MBq) to each animal via tail vein injection.

-

Blocking Study (Optional): To demonstrate specificity, a separate group of animals can be co-injected with an excess of non-radiolabeled ("cold") c(RGDfV) to block receptor binding.[6]

-

Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the animals and perform a whole-body PET or SPECT scan.

-

Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other major organs (e.g., heart, liver, kidneys, muscle).

-

Quantification: Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Compare tumor-to-background ratios (e.g., tumor-to-muscle) between different time points and between the baseline and blocking groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp- d-Phe-Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cyclo (Arg-Gly-Asp-D-Phe-Val) › PeptaNova [peptanova.de]

- 9. Purchase Directly from Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | China Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Supplies [liwei-peptide.com]

- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 12. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclo(Arg-Gly-Asp-D-Phe-Val) for the Inhibition of Tubular Obstruction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubular obstruction is a critical pathological feature in a variety of kidney diseases, including acute kidney injury (AKI) and chronic kidney disease (CKD), leading to a decline in renal function and the progression to end-stage renal disease. The obstruction is often initiated by the shedding of injured tubular epithelial cells, which then aggregate and adhere to the tubular lumen, blocking the flow of filtrate. Integrins, a family of cell adhesion receptors, play a pivotal role in these cell-cell and cell-matrix interactions. The cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-Val), also known as cyclic RGDfV, is a potent and selective antagonist of αvβ3 and other RGD-binding integrins.[1] By targeting these integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) presents a promising therapeutic strategy to prevent tubular obstruction and ameliorate renal injury. These application notes provide a comprehensive overview of the use of cyclo(Arg-Gly-Asp-D-Phe-Val) in this context, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Cyclo(Arg-Gly-Asp-D-Phe-Val) functions by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to RGD-binding integrins on the surface of renal tubular cells. In the context of tubular obstruction, injury to the tubular epithelium leads to the aberrant expression and activation of integrins on the apical (luminal) surface of these cells. This facilitates the adhesion of shed cells to one another and to the intact tubular lining, forming obstructive casts.

By binding to these apically expressed integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) effectively blocks these adhesive interactions, preventing the formation of cellular aggregates and allowing for their clearance, thereby maintaining tubular patency. Furthermore, integrin signaling is deeply intertwined with pro-fibrotic pathways, most notably the activation of Transforming Growth Factor-β (TGF-β). By inhibiting integrin engagement, cyclo(Arg-Gly-Asp-D-Phe-Val) can attenuate the downstream signaling cascades that lead to renal fibrosis, a long-term consequence of tubular injury and obstruction.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val) in models of renal injury and tubular obstruction.

Table 1: In Vitro Potency of Cyclic RGD Peptides

| Peptide | Adhesion Target | Assay | Potency | Reference |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | BS-C-1 Cell-Matrix | Inhibition of Adhesion | Highly Potent | [1] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | BS-C-1 Cell-Cell | Inhibition of Adhesion | Equipotent to cyclo(RGDDFLG) | [1] |

Table 2: In Vivo Efficacy of a Single Systemic Administration of cyclo(Arg-Gly-Asp-D-Phe-Val) in a Rat Model of Ischemic Acute Renal Failure

| Treatment Group | 24 Hours Post-Ischemia | 48 Hours Post-Ischemia | 72 Hours Post-Ischemia | Reference |

| Creatinine Clearance (µl/min) | ||||

| Vehicle (Saline) | 100 ± 20 | 150 ± 30 | 250 ± 40 | [1] |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | 250 ± 40 | 450 ± 50 | 600 ± 60 * | [1] |

| Inactive Control (RDADFV) | 120 ± 25 | 180 ± 35 | 280 ± 45 | [1] |

*p < 0.05 compared to vehicle-treated group.

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Rodents

This model is widely used to induce progressive renal fibrosis and tubular obstruction.

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

cyclo(Arg-Gly-Asp-D-Phe-Val) (lyophilized powder)

-

Sterile saline for injection

Procedure:

-

Anesthetize the animal using an appropriate anesthetic regimen.

-

Make a midline abdominal incision to expose the kidneys and ureters.

-

Gently isolate the left ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

For the sham-operated group, the ureter is isolated but not ligated.

-

Close the abdominal incision in layers.

-

Administer cyclo(Arg-Gly-Asp-D-Phe-Val) via a suitable route (e.g., intravenous, intraperitoneal) at the desired dose and frequency. A single systemic injection immediately after the procedure has been shown to be effective in a similar model of ischemic acute renal failure.[1]

-

Monitor the animals for a predetermined period (e.g., 7, 14, or 21 days).

-

At the end of the study, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

-

Euthanize the animals and harvest the kidneys for histological and molecular analysis (e.g., Masson's trichrome staining for collagen deposition, immunohistochemistry for α-smooth muscle actin (α-SMA)).

In Vitro Assay: Cell Adhesion Inhibition

This assay determines the ability of cyclo(Arg-Gly-Asp-D-Phe-Val) to inhibit the adhesion of renal tubular epithelial cells.

Materials:

-

Renal tubular epithelial cell line (e.g., HK-2, LLC-PK1)

-

Cell culture medium and supplements

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., fibronectin, vitronectin) or poly-L-lysine for coating

-

cyclo(Arg-Gly-Asp-D-Phe-Val)

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein or poly-L-lysine and incubate overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).

-

Culture the renal tubular epithelial cells to sub-confluence.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in serum-free medium containing various concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) or a control peptide.

-

Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition at each concentration of the peptide.

Visualizations

Caption: Signaling pathway of cyclo(Arg-Gly-Asp-D-Phe-Val) in inhibiting tubular obstruction.

Caption: Experimental workflow for evaluating cyclo(Arg-Gly-Asp-D-Phe-Val).

References

Application Notes and Protocols for c(RGDfV)-Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), abbreviated as c(RGDfV), is a high-affinity ligand for αvβ3 and αvβ5 integrins. These integrins are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, making them attractive targets for anticancer therapy. By incorporating c(RGDfV) into drug delivery systems, it is possible to achieve targeted delivery of therapeutic agents to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[1] These application notes provide an overview of the principles, quantitative data from various studies, and detailed protocols for the development and evaluation of c(RGDfV)-targeted drug delivery systems.

Principle of c(RGDfV)-Mediated Targeting

The targeting mechanism of c(RGDfV)-functionalized drug delivery systems relies on the specific recognition and binding of the RGD motif to the extracellular domain of αvβ3 and αvβ5 integrins. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the drug carrier into the target cancer cells. Once inside the cell, the drug is released from the carrier, exerting its therapeutic effect.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on c(RGDfV) and its analogue c(RGDyK)-modified drug delivery systems, providing a comparative overview of their physicochemical properties and biological performance.

Table 1: Physicochemical Properties of c(RGD)-Targeted Nanoparticles

| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| c(RGDyK)-PLGA-PD NPs | Paclitaxel | 137.6 ± 2.9 | - | >80 | >80 | [2] |

| c(RGDyK)-Pluronic Micelles | Doxorubicin & Paclitaxel | ~102 | - | - | - | [3][4] |

| c(RGD)-Inulin NPs | Doxorubicin | - | - | 72 (conjugated), 28 (entrapped) | - | [5] |

| HSA Nanoparticles | Curcumin | 246.1 ± 15.4 | -25 ± 2.7 | 3.4 | 71.3 | [6] |

| Gliadin Nanoparticles | Amoxicillin | 285 ± 44 to 392 ± 20 | 26.6 ± 0.8 | ~60 | - | [6] |

| c(RGDfk)-Liposomes | Carfilzomib/BMS-202 | - | - | - | - | [7] |

| c(RGD)-Liposomes | Apatinib | ~129.4 | - | - | - | [8] |

Table 2: In Vitro and In Vivo Efficacy of c(RGD)-Targeted Drug Delivery Systems

| Drug Delivery System | Cell Line / Animal Model | Outcome Measure | Result | Reference |

| E-[c(RGDfK)₂]-paclitaxel | HUVEC | IC₅₀ (30 min exposure) | 25 nM | [9] |

| c(RGDyK)-Pluronic Micelles | KBv tumor-bearing mice | Median Survival Time | Significantly extended vs. non-targeted | [3] |

| c(RGD)-Inulin NPs | Tumor-bearing mice | Tumor Drug Accumulation | 1.8% of administered dose at 48h | [5] |

| c(RGDyK)-PLGA-PD NPs | 4T1 tumor-bearing rats | Tumor Weight Suppression | Highest among all tested groups | [2] |

| c(RGD)-Liposomes | HCT116 xenografts | Tumor Growth Inhibition | Significantly better than free drug | [8] |

Signaling Pathways and Experimental Workflows

Integrin αvβ3 Signaling Pathway

The binding of c(RGDfV) to integrin αvβ3 initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and migration. A simplified representation of this pathway is depicted below.

References

- 1. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD peptides and monoclonal antibodies, antagonists of alpha(v)-integrin, enter the cells by independent endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeted Delivery of c(RGDfk)‐Modified Liposomes to Bone Marrow Through In Vivo Hitchhiking Neutrophils for Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyclo(Arg-Gly-Asp-D-Phe-Val) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the biological effects of cyclo(Arg-Gly-Asp-D-Phe-Val) [cyclo(RGDfV)], a potent and selective inhibitor of αvβ3 integrin. This cyclic peptide is a valuable tool for investigating processes such as cell adhesion, migration, angiogenesis, and apoptosis in various research and drug development contexts.

Introduction

Cyclo(RGDfV) is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for several integrins. Its cyclic structure and the presence of a D-phenylalanine residue confer high affinity and selectivity for the αvβ3 integrin receptor.[1][2] Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell-extracellular matrix (ECM) interactions, influencing cell adhesion, signaling, and survival.[3][4] Its expression is often upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a significant target in cancer therapy and other diseases.[3]

This document outlines key in vitro assays to characterize the functional effects of cyclo(RGDfV) on cellular processes mediated by αvβ3 integrin.

Mechanism of Action: Integrin αvβ3 Signaling

Cyclo(RGDfV) competitively inhibits the binding of ECM proteins, such as vitronectin, to the αvβ3 integrin. This disruption of the integrin-ECM interaction blocks the "outside-in" signaling cascade that is critical for various cellular functions.

Upon ligand binding, αvβ3 integrin clusters and activates downstream signaling pathways. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[4][5] This phosphorylation creates a binding site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other sites on FAK, as well as other focal adhesion proteins like paxillin and p130CAS.[4][5] This signaling cascade influences cell adhesion, migration, proliferation, and survival. By blocking the initial ligand binding, cyclo(RGDfV) effectively inhibits these downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in different solvents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclo(Arg-Gly-Asp-D-Phe-Val).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of cyclo(Arg-Gly-Asp-D-Phe-Val)?

A1: For initial stock solution preparation, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO). Several related cyclic RGD peptides show high solubility in DMSO, for instance, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is soluble at 100 mg/mL and Cyclo(Arg-Gly-Asp-D-Phe-Cys) at 50 mg/mL, often aided by sonication.[1][2] For aqueous-based experiments, subsequent dilutions can be made into your buffer of choice.

Q2: I need to use an aqueous solution. What is the solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in aqueous buffers?

A2: The direct solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in neutral aqueous buffers like PBS can be limited. A linear RGD peptide salt has a reported solubility of approximately 0.33 mg/mL in PBS (pH 7.2).[3] For cyclo(Arg-Gly-Asp-D-Phe-Val), solubility is reported to be 5 mg/mL in 1 N acetic acid, suggesting that an acidic environment can improve aqueous solubility. It is advisable to test solubility in a small amount of your specific buffer before preparing a large stock.

Q3: Can I dissolve cyclo(Arg-Gly-Asp-D-Phe-Val) in alcohols like ethanol or methanol?

Troubleshooting Guide

Issue: The peptide is not dissolving in my chosen solvent.

-

Solution 1: Check the peptide's characteristics. The cyclo(Arg-Gly-Asp-D-Phe-Val) peptide contains both a basic residue (Arginine) and hydrophobic residues (Phenylalanine, Valine). For peptides with basic residues, dissolving in a slightly acidic solution can be beneficial.[4][6]

-

Solution 2: Use sonication. Applying ultrasonic agitation can help to break up peptide aggregates and enhance the dissolution process.[2][5][7]

-

Solution 3: Gentle warming. Gently warming the solution to around 37°C can increase the solubility of some peptides.[5][7] However, be cautious to avoid degradation.

-

Solution 4: Change the solvent. If you are struggling with an aqueous buffer, try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[4]

Issue: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer.

-

Solution 1: Lower the final concentration. The peptide may be precipitating because its solubility limit has been exceeded in the final aqueous buffer. Try preparing a more dilute final solution.

-

Solution 2: Add the stock solution slowly while vortexing. This can prevent localized high concentrations of the peptide that may lead to precipitation.

-

Solution 3: Adjust the pH of the aqueous buffer. Since the peptide is more soluble in acidic conditions, slightly lowering the pH of your final buffer (if your experiment allows) may help to keep the peptide in solution.

Solubility Data

The following table summarizes the available quantitative solubility data for cyclo(Arg-Gly-Asp-D-Phe-Val) and related RGD peptides.

| Peptide | Solvent | Solubility | Reference |

| cyclo(Arg-Gly-Asp-D-Phe-Val) | 1 N Acetic Acid | 5 mg/mL | |

| Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] | DMSO | 100 mg/mL (with sonication) | [1] |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | DMSO | 50 mg/mL (with sonication) | [2] |

| RGD peptide (trifluoroacetate salt) | DMSO | ~5 mg/mL | [3] |

| RGD peptide (trifluoroacetate salt) | Dimethylformamide | ~14 mg/mL | [3] |

| RGD peptide (trifluoroacetate salt) | PBS (pH 7.2) | ~0.33 mg/mL | [3] |

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a general method for testing the solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in a new solvent.

Caption: Workflow for determining peptide solubility.

General Protocol for Preparing a Stock Solution

This workflow illustrates the recommended steps for preparing a stock solution of cyclo(Arg-Gly-Asp-D-Phe-Val).

Caption: Protocol for stock solution preparation.

References

Technical Support Center: Optimizing Cyclo(Arg-Gly-Asp-D-Phe-Val) for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use cyclo(Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)] in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cyclo(Arg-Gly-Asp-D-Phe-Val) and what is its primary mechanism of action?

A1: Cyclo(Arg-Gly-Asp-D-Phe-Val), abbreviated as c(RGDfV), is a cyclic pentapeptide. Its primary mechanism of action is the competitive inhibition of integrin receptors, particularly αvβ3 integrin.[1][2] The Arg-Gly-Asp (RGD) sequence within the peptide mimics the binding motif found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[3] By binding to integrins, c(RGDfV) blocks the interaction of cells with the ECM, thereby interfering with cell adhesion, migration, proliferation, and survival signaling pathways.[1][4]

Q2: Which integrins does c(RGDfV) primarily target?

A2: c(RGDfV) is known to be a potent inhibitor of αvβ3 integrin.[1][2] It also shows activity against other integrins, such as αvβ5, but is highly selective against the platelet receptor αIIbβ3.[5] The conformationally constrained cyclic structure of c(RGDfV) contributes to its high affinity and selectivity for specific integrin subtypes.

Q3: What are the common applications of c(RGDfV) in cell-based assays?

A3: c(RGDfV) is widely used in various cell-based assays to study processes that are dependent on cell-matrix interactions. Common applications include:

-

Cell Adhesion Assays: To investigate the role of integrins in cell attachment to different substrates.

-

Cell Migration and Invasion Assays: To study the effect of blocking integrin signaling on cell motility.[1]

-

Cell Proliferation and Viability Assays: To assess the impact of disrupting cell adhesion on cell growth and survival.

-

Apoptosis Assays: To determine if the inhibition of integrin signaling induces programmed cell death.[1]

-

Angiogenesis Research: To study the formation of new blood vessels, a process highly dependent on endothelial cell migration and proliferation.

Q4: How do I dissolve and store c(RGDfV)?

A4: c(RGDfV) is typically supplied as a lyophilized powder. For reconstitution, it is recommended to use sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To enhance solubility, especially for higher concentrations, 1 N acetic acid can be used.[4][6] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with c(RGDfV).

| Problem | Possible Cause | Suggested Solution |

| Low or no inhibitory effect of c(RGDfV) | Incorrect concentration: The concentration of c(RGDfV) may be too low to effectively compete with ECM proteins. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 100 µM). |

| Low integrin expression: The cell line used may have low expression levels of the target integrins (e.g., αvβ3). | Verify the expression of target integrins on your cell line using techniques like flow cytometry or western blotting. Select a cell line known to express high levels of the target integrin. | |

| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide is stored correctly (lyophilized at -20°C, solution in aliquots at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for experiments. | |

| High ECM protein coating concentration: A high density of ECM proteins on the culture surface can outcompete the inhibitory effect of c(RGDfV). | Optimize the coating concentration of your ECM protein (e.g., fibronectin, vitronectin). A lower coating concentration might be sufficient for cell adhesion while allowing for effective inhibition by c(RGDfV). | |

| High background in cell adhesion/migration assays | Non-specific cell binding: Cells may be binding non-specifically to the culture surface. | Ensure proper blocking of the culture surface with an inert protein like Bovine Serum Albumin (BSA) after coating with the ECM protein. |

| Sub-optimal washing steps: Inadequate washing may leave non-adherent cells behind, leading to high background. | Optimize the washing steps to be gentle enough to not detach adhered cells but rigorous enough to remove non-adherent cells. | |

| Inconsistent results between experiments | Variability in cell conditions: Cell passage number, confluency, and overall health can affect their response to c(RGDfV). | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density.[7] |

| Variability in reagent preparation: Inconsistent concentrations of c(RGDfV) or ECM proteins. | Prepare fresh dilutions of c(RGDfV) and ECM proteins for each experiment from a concentrated stock solution. Calibrate pipettes regularly. | |

| Unexpected cell morphology or behavior | Off-target effects: At very high concentrations, c(RGDfV) might have off-target effects. | Use the lowest effective concentration of c(RGDfV) determined from your dose-response experiments. Include a negative control peptide (e.g., a scrambled version like c(RADfV)) to confirm the specificity of the observed effects. |

| Cytotoxicity at high concentrations: High concentrations of c(RGDfV) may induce cell death in some cell lines. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of c(RGDfV) for your specific cell line. |

Quantitative Data Summary

The effective concentration of c(RGDfV) can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes some reported effective concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Assay Type | Cell Line | Effective Concentration | Effect | Reference |

| Adhesion & Migration | MV4-11 (Human leukemia) | 35 nM | Disruption of adhesion and migration | [1] |

| Apoptosis | MV4-11 (Human leukemia) | 35 nM | Increased apoptosis rates | [1] |

| Chemotaxis | IBE (Murine brain capillary endothelial cells) | 50 µM | Attenuation of FGF-2-mediated chemotaxis | [8] |

| Adhesion & Spreading | IBE (Murine brain capillary endothelial cells) | 50 µM | Inhibition of adhesion and spreading on vitronectin | [8] |

| Integrin Binding | Purified αvβ3 integrin | 50 µM | Strong inhibition of binding to vitronectin and fibronectin | [8] |

IC50 Values for Integrin Binding